molecular formula C14H18N2O3 B2811541 tert-Butyl 5-carbamoylisoindoline-2-carboxylate CAS No. 685565-18-8

tert-Butyl 5-carbamoylisoindoline-2-carboxylate

Cat. No.: B2811541
CAS No.: 685565-18-8
M. Wt: 262.309
InChI Key: ALHOWQRUWZFEFO-UHFFFAOYSA-N
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Description

tert-Butyl 5-carbamoylisoindoline-2-carboxylate is a synthetic intermediate widely utilized in pharmaceutical and organic chemistry. Its structure comprises an isoindoline core substituted with a tert-butyl carboxylate group at position 2 and a carbamoyl group at position 4. This compound serves as a versatile precursor for modifying bioactive molecules, particularly in drug discovery programs targeting central nervous system disorders or enzyme inhibition.

Properties

IUPAC Name

tert-butyl 5-carbamoyl-1,3-dihydroisoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(18)16-7-10-5-4-9(12(15)17)6-11(10)8-16/h4-6H,7-8H2,1-3H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHOWQRUWZFEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 5-carbamoylisoindoline-2-carboxylate typically involves the reaction of isoindoline derivatives with tert-butyl carbamate and other reagents under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent, which reacts with the isoindoline derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

tert-Butyl 5-carbamoylisoindoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoindoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or carboxylate groups, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindoline-2,3-dione derivatives, while reduction may produce isoindoline-2-carboxamide derivatives.

Scientific Research Applications

tert-Butyl 5-carbamoylisoindoline-2-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 5-carbamoylisoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-Butyl 5-carbamoylisoindoline-2-carboxylate with key analogs, emphasizing differences in substituents, molecular properties, and applications:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight CAS Number Key Applications/Notes
This compound Carbamoyl (-CONH₂) C₁₄H₁₈N₂O₃* 262.31* Not provided Presumed intermediate for drug candidates; carbamoyl group enables hydrogen bonding .
tert-Butyl 5-aminoisoindoline-2-carboxylate Oxalate Amino (-NH₂) C₁₃H₁₆N₂O₂·C₂H₂O₄ 558.62 2061979-87-9 Used in peptide coupling; oxalate salt enhances crystallinity and stability.
tert-Butyl 5-bromoisoindoline-2-carboxylate Bromo (-Br) C₁₃H₁₆BrNO₂ 298.18 893566-75-1 Suzuki-Miyaura cross-coupling precursor; high similarity (0.94) to carbamoyl derivative.
tert-Butyl 5-[methoxy(methyl)carbamoyl]isoindoline-2-carboxylate Methoxy(methyl)carbamoyl (-CON(OMe)Me) C₁₇H₂₂N₂O₄ 318.37 2940963-07-3 Modified carbamate for targeted prodrug design; improved lipophilicity.
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate Boronate ester (-B(OR)₂) C₁₉H₂₈BNO₄ 359.24 905273-91-8 Key intermediate in boron-mediated coupling reactions (e.g., biaryl synthesis).
tert-Butyl 5-methoxy-6-nitroindoline-1-carboxylate Methoxy (-OMe) and nitro (-NO₂) C₁₄H₁₈N₂O₅ 294.30 1823508-93-5 Nitro group enables reduction to amine for further functionalization.

*Estimated based on molecular formula.

Key Research Findings and Functional Group Analysis

Carbamoyl vs. Amino Derivatives: The carbamoyl group in this compound offers hydrogen-bonding capacity, critical for receptor targeting, whereas the amino group in its oxalate salt derivative () facilitates nucleophilic reactions (e.g., amidation). Bromo and boronate derivatives () exhibit superior reactivity in metal-catalyzed cross-coupling reactions, making them indispensable in constructing complex aromatic systems.

Steric and Electronic Effects :

  • The tert-butyl group provides steric protection to the carboxylate moiety, enhancing stability during synthetic steps .
  • Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity at position 5, enabling sequential transformations like reduction or substitution.

Safety and Handling :

  • While specific safety data for the carbamoyl derivative are unavailable, analogs such as tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate () recommend standard precautions: PPE, ventilation, and avoidance of ignition sources.

Biological Activity

Tert-butyl 5-carbamoylisoindoline-2-carboxylate is a synthetic organic compound that belongs to the isoindoline family, characterized by its complex structure and diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in antiviral and anti-inflammatory domains. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N2O3C_{13}H_{17}N_{2}O_{3}, and it features an isoindoline core with a tert-butyl group and a carbamoyl moiety. The structural characteristics are crucial as they influence the compound's interaction with biological targets.

Antiviral Properties

Preliminary studies suggest that this compound may exhibit antiviral properties . Its structural analogs have shown effectiveness against various viral infections by inhibiting viral replication pathways. For instance, compounds with similar isoindoline structures have been reported to interact with specific proteins involved in viral life cycles, indicating a potential mechanism of action for this compound.

Anti-inflammatory Effects

In addition to its antiviral activity, the compound is also hypothesized to possess anti-inflammatory and analgesic properties. Isoindoline derivatives are known for their ability to modulate inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

  • Antiviral Activity Assessment
    • A study evaluated the antiviral efficacy of various isoindoline derivatives, including this compound. The results indicated that these compounds could inhibit viral replication in vitro, suggesting their potential as therapeutic agents against viral infections.
  • Inflammation Model Studies
    • In animal models of inflammation, compounds structurally related to this compound demonstrated significant reductions in inflammatory markers. These findings support further investigation into the anti-inflammatory mechanisms of this compound.

Data Summary

Activity TypeFindingsReferences
AntiviralInhibits viral replication in vitro
Anti-inflammatoryReduces inflammatory markers in animal models

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is believed that its ability to interact with specific enzymes or receptors involved in inflammatory and viral pathways plays a critical role. Further studies focusing on binding affinities and interaction dynamics are necessary to clarify these mechanisms.

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